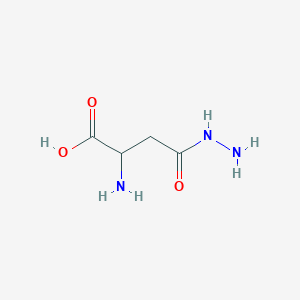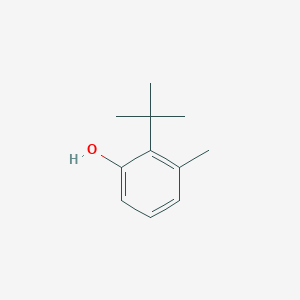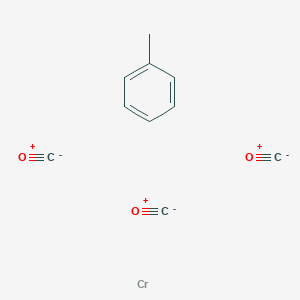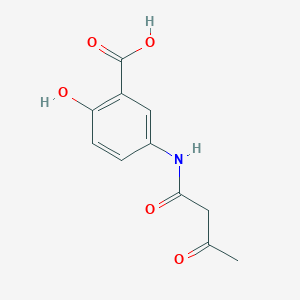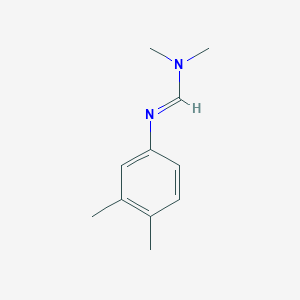
Titanium monoboride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium monoboride (TiB) is a ceramic compound that has gained attention in the scientific community due to its unique properties. It is a refractory material that has a high melting point, excellent hardness, and good electrical conductivity. This makes it an ideal material for various applications such as cutting tools, wear-resistant coatings, and high-temperature components.
Wissenschaftliche Forschungsanwendungen
Titanium monoboride has been extensively studied for its unique properties and potential applications. It has been used as a cutting tool material due to its high hardness and wear resistance. It has also been used as a coating material for high-temperature components in gas turbines and rocket engines. Additionally, it has been studied for its potential use in nuclear reactors as a neutron absorber and in electronic devices as a conductor.
Wirkmechanismus
The mechanism of action of titanium monoboride depends on its application. As a cutting tool material, it works by maintaining its hardness and wear resistance at high temperatures, resulting in longer tool life. As a coating material, it protects high-temperature components from oxidation and corrosion. As a neutron absorber in nuclear reactors, it absorbs neutrons and prevents them from causing damage to the reactor. As a conductor in electronic devices, it allows for the flow of electrical current.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of titanium monoboride. However, it has been shown to be biocompatible and non-toxic, making it a potential material for medical implants and devices.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using titanium monoboride in lab experiments include its high hardness, wear resistance, and electrical conductivity. This makes it an ideal material for cutting tools, coatings, and electronic devices. However, its high melting point and difficulty in synthesis can be a limitation in some experiments.
Zukünftige Richtungen
There are several future directions for titanium monoboride research. One area of interest is its use in medical implants and devices due to its biocompatibility and non-toxicity. Another area of interest is its use as a neutron absorber in nuclear reactors. Additionally, further research can be conducted on its electrical and thermal properties for potential use in electronic and high-temperature applications.
Conclusion:
Titanium monoboride is a unique ceramic compound that has gained attention for its excellent properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this material can lead to new discoveries and applications in various fields.
Synthesemethoden
Titanium monoboride can be synthesized through different methods such as solid-state reaction, combustion synthesis, and chemical vapor deposition. The solid-state reaction involves the reaction of titanium and boron in a furnace at high temperatures. The combustion synthesis method involves the exothermic reaction of titanium and boron in a combustion chamber, resulting in the formation of Titanium monoboride. The chemical vapor deposition method involves the decomposition of a precursor gas containing titanium and boron in a reactor at high temperatures. The choice of synthesis method depends on the desired properties and the intended application of the material.
Eigenschaften
CAS-Nummer |
12007-08-8 |
|---|---|
Produktname |
Titanium monoboride |
Molekularformel |
BTi |
Molekulargewicht |
58.68 g/mol |
IUPAC-Name |
boranylidynetitanium |
InChI |
InChI=1S/B.Ti |
InChI-Schlüssel |
QDMRQDKMCNPQQH-UHFFFAOYSA-N |
SMILES |
B#[Ti] |
Kanonische SMILES |
B#[Ti] |
Andere CAS-Nummern |
12007-08-8 |
Synonyme |
titanium monoboride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



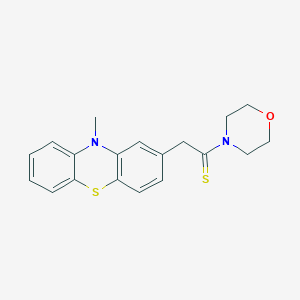
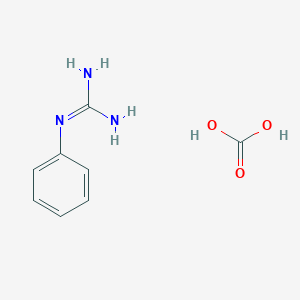
![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
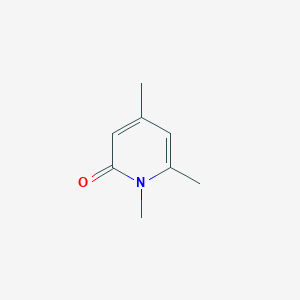
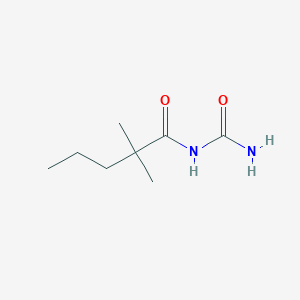
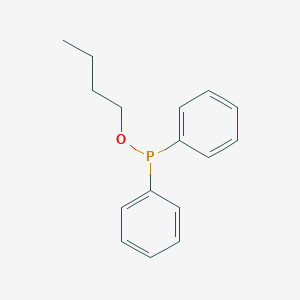
![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)
